
4-nitro-N-(3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5 It is a derivative of benzamide, where the benzene ring is substituted with nitro groups at the 4 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
4-nitro-N-(3-nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-nitro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamide derivatives.
科学研究应用
4-nitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-nitro-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its mechanism of action .
相似化合物的比较
Similar Compounds
- Benzamide, 4-nitro-N-(4-nitrophenyl)-
- 4-Nitrobenzamide
- 3’,4’-Dinitrobenzanilide
Uniqueness
4-nitro-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. The dihedral angle between the benzene rings and the nitro groups’ orientation contribute to its distinct properties compared to similar compounds .
属性
CAS 编号 |
139-29-7 |
|---|---|
分子式 |
C13H9N3O5 |
分子量 |
287.23 g/mol |
IUPAC 名称 |
4-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-4-6-11(7-5-9)15(18)19)14-10-2-1-3-12(8-10)16(20)21/h1-8H,(H,14,17) |
InChI 键 |
LZBOEAUDEFYCDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
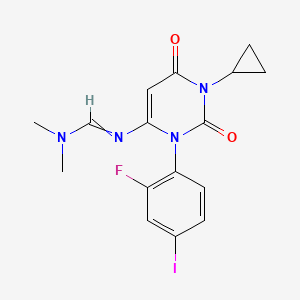
![azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B8812034.png)
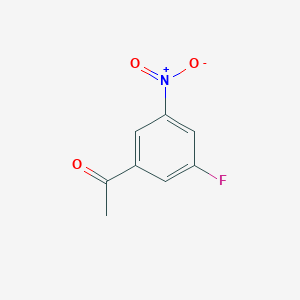
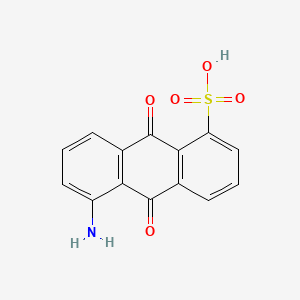
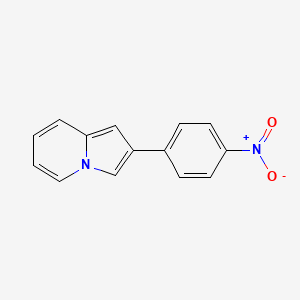
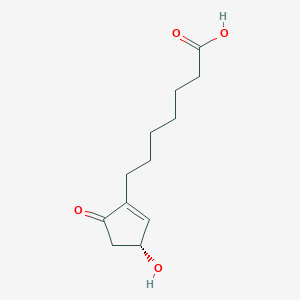
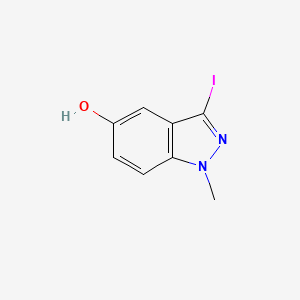
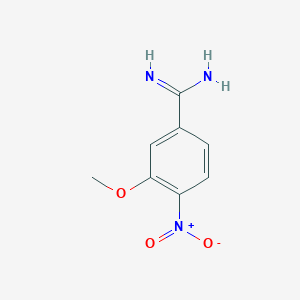
![2-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B8812105.png)
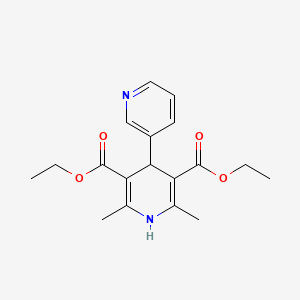
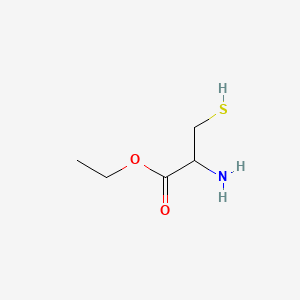

![7-Chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8812117.png)

